N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide
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Overview
Description
N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.257. This compound is characterized by the presence of both an oxane ring and a but-2-ynamide group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide typically involves the reaction of 4-prop-2-ynyloxan-4-ylamine with but-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide: Unique due to its specific structure combining an oxane ring and a but-2-ynamide group.
N-(4-Prop-2-ynyloxan-4-yl)but-2-ynylamine: Similar structure but with an amine group instead of an amide.
N-(4-Prop-2-ynyloxan-4-yl)but-2-ynol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(4-prop-2-ynyloxan-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-5-11(14)13-12(6-4-2)7-9-15-10-8-12/h2H,6-10H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZKCSMJIBGASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCOCC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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